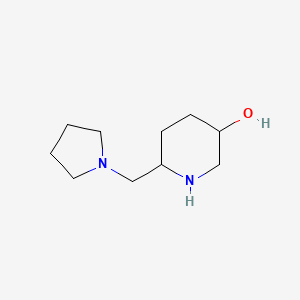

6-(1-Pyrrolidinylmethyl)-3-piperidinol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

6-(pyrrolidin-1-ylmethyl)piperidin-3-ol |

InChI |

InChI=1S/C10H20N2O/c13-10-4-3-9(11-7-10)8-12-5-1-2-6-12/h9-11,13H,1-8H2 |

InChI Key |

DXDWOPFJUFEJPX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CC2CCC(CN2)O |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 6 1 Pyrrolidinylmethyl 3 Piperidinol

Retrosynthetic Analysis of the 6-(1-Pyrrolidinylmethyl)-3-piperidinol Skeleton

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a complex target molecule into simpler precursors. The primary goal is to identify strategic disconnections that lead to feasible and efficient bond-forming reactions.

The central feature of the target molecule is the substituted piperidine (B6355638) ring. Several well-established methods for piperidine synthesis can be envisioned through strategic disconnections. Common approaches include intramolecular cyclization, reductive amination, and cycloaddition reactions. beilstein-journals.orgnih.govorganic-chemistry.org

One plausible disconnection is across the C2-N1 and C6-C5 bonds, suggesting a precursor that could undergo an intramolecular cyclization. A common strategy involves the cyclization of an amino alcohol or a related derivative. organic-chemistry.org Another key disconnection is at the C6-C(pyrrolidinylmethyl) bond and the N1-C2 bond, which could point towards a strategy involving the addition of the pyrrolidinylmethyl moiety to a pre-formed piperidine precursor.

Key synthetic routes for forming the piperidine ring often involve:

Intramolecular Reductive Amination: This involves the cyclization of a δ-amino ketone or aldehyde.

Nucleophilic Substitution: Cyclization of a haloamine, where the amino group displaces a halide on the same molecule. beilstein-journals.org

Diels-Alder Reaction: A [4+2] cycloaddition between a diene and an imine-based dienophile can construct the six-membered ring. beilstein-journals.org

The choice of disconnection and corresponding synthetic strategy will depend on the availability of starting materials and the desired control over stereochemistry.

The introduction of the pyrrolidinylmethyl group at the C6 position of the piperidine ring is a crucial transformation. This can be achieved either before or after the formation of the piperidine ring.

Pre-cyclization Introduction: In this approach, the pyrrolidinylmethyl group is incorporated into the acyclic precursor before the piperidine ring is formed. This could involve the synthesis of a δ-amino ketone where the pyrrolidinylmethyl group is already attached to the carbon backbone.

Post-cyclization Introduction: Alternatively, the pyrrolidinylmethyl moiety can be introduced onto a pre-existing piperidine ring. This typically involves the functionalization of the C6 position. For instance, a piperidine derivative with a suitable leaving group at C6 could undergo nucleophilic substitution with pyrrolidine (B122466). Another approach could involve the formation of an iminium ion at the C6 position, followed by the addition of a pyrrolidine nucleophile.

| Approach | Description | Potential Advantages | Potential Challenges |

| Pre-cyclization | The pyrrolidinylmethyl group is part of the linear precursor before ring formation. | May offer better control over the relative stereochemistry of the substituents. | The synthesis of the complex linear precursor can be lengthy. |

| Post-cyclization | The pyrrolidinylmethyl group is added to a pre-formed piperidine ring. | Potentially more convergent and allows for late-stage diversification. | May require specific functionalization of the piperidine ring and can lead to mixtures of isomers. |

The presence of a hydroxyl group at the C3 position introduces a stereocenter, necessitating stereocontrolled synthetic methods to obtain a specific enantiomer or diastereomer. The synthesis of 3-hydroxypiperidines is a well-studied area, with several reliable methods available. nih.govderpharmachemica.com

From 3-Piperidone: A common precursor for 3-hydroxypiperidine (B146073) is 3-piperidone. The stereoselective reduction of the ketone is a key step. This can be achieved using chiral reducing agents or through biocatalysis, employing enzymes like ketoreductases, which can provide high enantioselectivity. derpharmachemica.commdpi.com Chemical methods often involve the use of chiral catalysts or resolving agents to separate the racemic mixture. derpharmachemica.comgoogle.com

From Chiral Starting Materials: An alternative is to start from a chiral precursor where the stereochemistry of the hydroxyl group is already defined. For example, starting from a chiral amino acid or a carbohydrate can provide a route to enantiomerically pure 3-hydroxypiperidine derivatives. nih.gov

Stereocontrol Strategies:

Enzymatic Reduction: Use of ketoreductases or whole-cell biocatalysts for the asymmetric reduction of N-protected 3-piperidones. derpharmachemica.commdpi.com

Chiral Resolving Agents: Resolution of racemic 3-hydroxypiperidine using chiral acids like tartaric acid or camphorsulfonic acid. derpharmachemica.com

Asymmetric Hydrogenation: Catalytic hydrogenation of a suitable precursor using a chiral catalyst.

Development and Evaluation of Classical and Modern Synthetic Routes

A linear synthesis involves the sequential modification of a starting material through a series of steps to build the final product. For the target molecule, a plausible linear sequence could start with the construction of the piperidine ring, followed by the introduction of the hydroxyl group, and finally the attachment of the pyrrolidinylmethyl side chain.

A hypothetical linear synthesis might involve:

Synthesis of a 3-hydroxypiperidine precursor: This could be achieved by the reduction of a protected 3-pyridone. google.com

Functionalization of the C6 position: This step would create a handle for the introduction of the side chain.

Introduction of the pyrrolidinylmethyl moiety: Reaction with pyrrolidine to form the C-N bond.

Deprotection: Removal of any protecting groups to yield the final product.

A potential convergent strategy for this compound could involve:

Fragment 1 Synthesis: Preparation of a protected 3-hydroxypiperidine fragment with a reactive functional group at the C6 position.

Fragment 2 Synthesis: Preparation of the pyrrolidinylmethyl moiety, potentially as an organometallic reagent or another suitable nucleophile.

Fragment Coupling: The two fragments are then coupled together in a key bond-forming reaction.

Final Deprotection: Removal of protecting groups to afford the target molecule.

This convergent approach offers greater flexibility, as different analogs of each fragment can be synthesized and coupled, allowing for the rapid generation of a library of related compounds.

| Strategy | Key Features | Advantages | Disadvantages |

| Linear Synthesis | Sequential reactions from a single starting material. | Conceptually simple to plan. | Overall yield can be low for long sequences. A failure in a late step can be costly. |

| Convergent Synthesis | Independent synthesis of key fragments followed by coupling. | Higher overall yields. More efficient for complex targets. Allows for late-stage diversification. | Requires more complex planning to ensure compatibility of fragments. |

Exploration of Domino and Cascade Reaction Sequences

Domino and cascade reactions offer an elegant and efficient approach to the synthesis of complex molecules like piperidines from simple precursors in a single pot. These reactions minimize waste, time, and resources by combining multiple bond-forming events without the isolation of intermediates.

One potential cascade approach involves an initial intermolecular imino-aldol reaction followed by an intramolecular aza-Michael reaction. This sequence can rapidly construct the highly functionalized piperidine core. For instance, a reaction between an activated N-aryl aldimine and an α-(aryl/alkyl)methylidene-β-diketone can lead to a 2,6-disubstituted piperidine derivative, demonstrating the power of domino strategies to create multiple stereocenters with high diastereoselectivity.

Another powerful cascade methodology is the reductive hydroamination/cyclization of alkynes. This process can be initiated by acid-mediated alkyne functionalization to form an enamine, which then generates an iminium ion. Subsequent reduction leads to the formation of the piperidine ring. However, the success of this reaction can be sensitive to the electronic nature of the substituents on the starting materials.

Enzyme-triggered cascades also represent a promising avenue. The use of transaminases can initiate the cyclization of ω-chloroketones to produce chiral 2-substituted piperidines. This biocatalytic approach allows for the synthesis of both enantiomers by selecting the appropriate enzyme, offering high stereoselectivity under mild reaction conditions.

Critical Analysis of Key Reactions and Reagents Employed

The construction of the this compound scaffold relies on a series of critical reactions and reagents that govern the formation of the piperidine ring, the attachment of the side chain, and the stereochemical outcome.

The formation of the piperidine ring is the cornerstone of the synthesis. Several robust methods have been developed for this purpose.

Intramolecular Reductive Amination : This is one of the most common methods for constructing the piperidine ring. It typically involves a linear precursor containing both an amine and a carbonyl group (or a precursor that can be converted to a carbonyl, such as an acetal), which cyclizes upon reduction. This method is highly effective for forming 2,6-disubstituted piperidines.

Intramolecular aza-Michael Reaction : This reaction involves the intramolecular addition of an amine to an α,β-unsaturated carbonyl system. Organocatalytic versions of this reaction have been developed to produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines.

Radical-Mediated Amine Cyclization : Radical cyclization of linear amino-aldehydes, often catalyzed by transition metals like cobalt, provides an effective route to various piperidines. This method proceeds in good yields, though it can sometimes produce linear alkene byproducts through competitive hydrogen transfer processes. nih.gov

Electroreductive Cyclization : A green and efficient method for synthesizing piperidine derivatives involves the electroreductive cyclization of an imine with a terminal dihaloalkane. This approach avoids the use of toxic or expensive reagents and can be performed in flow microreactors to improve yields compared to batch processes. nih.gov

Attaching the pyrrolidinylmethyl side chain to the C6 position of the piperidine ring can be envisioned through several strategies. A common method for C-N bond formation is reductive amination, which involves the reaction of a carbonyl group with an amine, followed by reduction of the resulting imine or enamine. nih.gov

A plausible synthetic route would involve the alkylation of pyrrolidine with a pre-functionalized piperidine intermediate. For example, a piperidine derivative bearing a leaving group (e.g., a mesylate or halide) at the exocyclic methylene carbon of the C6 substituent could undergo nucleophilic substitution with pyrrolidine.

Alternatively, the pyrrolidinylmethyl moiety could be introduced early in the synthesis. A starting material already containing this group could be subjected to one of the cyclization strategies mentioned above. Tandem amination/cyanation/alkylation sequences, while complex, offer a one-pot solution to building functionalized heterocyclic systems and could potentially be adapted for this purpose.

Controlling the stereochemistry at the C3 and C6 positions is critical. The asymmetric synthesis of 2,6-disubstituted 3-piperidinols has been successfully achieved through the stereocontrolled manipulation of pyridinium salts. acs.orgnih.gov

A key methodology involves the following sequence:

Stereocontrolled nucleophilic addition of an organomagnesium reagent to a chiral pyridinium salt.

Monohydrogenation of the resulting 2-substituted 1,2-dihydropyridine.

A highly diastereoselective epoxidation followed by nucleophilic addition.

This sequence establishes a 2,3-cis and 2,6-trans relative stereochemistry, which is common in many piperidine alkaloids. acs.orgnih.gov

Rhodium-catalyzed asymmetric transfer hydrogenation of substituted pyridinium salts is another powerful technique. This method can produce chiral piperidines with excellent diastereo- and enantioselectivity. dicp.ac.cn The reaction proceeds via a reductive transamination mechanism, where a chiral primary amine can be used to induce chirality in the final piperidine product. dicp.ac.cn

While oxidation is less critical for the final target molecule, selective oxidation of a piperidine nitrogen can be used to form an enamine, which can then be functionalized before reduction to the final piperidine.

Given the multiple reactive sites in this compound (a secondary amine, a tertiary amine, and a hydroxyl group), a robust protecting group strategy is essential. Orthogonal protection, where different protecting groups can be removed under distinct conditions, is paramount. wikipedia.org

The secondary amine of the piperidine ring is typically protected as a carbamate, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis. The 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile (often removed with piperidine), offers another orthogonal option. wikipedia.orgucoz.com

The hydroxyl group can be protected as an ether (e.g., benzyl ether, removed by hydrogenolysis) or a silyl ether (e.g., tert-butyldimethylsilyl (TBDMS), removed by fluoride ions). The choice of protecting group depends on its stability to the subsequent reaction conditions in the synthetic sequence. ucoz.com

Table 1: Common Protecting Groups for Amine and Hydroxyl Functionalities

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent Example | Cleavage Conditions |

| Amine | tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) | |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% piperidine in DMF) | |

| Hydroxyl | Benzyl | Bn | Benzyl bromide (BnBr) | H₂, Pd/C (Hydrogenolysis) |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) | |

| Tetrahydropyranyl | THP | Dihydropyran, acid catalyst | Aqueous acid |

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing reaction conditions is crucial for maximizing the yield and stereoselectivity of the desired product while minimizing side reactions. This process typically involves a systematic variation of several parameters.

Catalyst and Ligand Screening : In metal-catalyzed reactions, such as asymmetric hydrogenations or cross-couplings, the choice of metal (e.g., rhodium, ruthenium, nickel) and the chiral ligand is critical. Minor changes in the ligand structure can have a profound impact on the enantioselectivity of the reaction. nih.gov

Solvent Effects : The polarity and coordinating ability of the solvent can influence reaction rates and selectivities. For instance, in some diastereoselective cyclization reactions, the presence of water has been shown to enhance diastereoselectivity. acs.org

Temperature : Reaction temperature affects reaction rates and can influence the selectivity between competing pathways. Lower temperatures are often employed in stereoselective reactions to enhance selectivity. For example, in one-pot amide activation-reduction-cyclization sequences, maintaining a low temperature can inhibit undesired side reactions like the Bischler–Napieralski reaction. nih.gov

Reagent Stoichiometry and Addition Rate : The ratio of reactants and the rate of addition can be critical, particularly in domino reactions where multiple transformations occur sequentially.

The table below illustrates a hypothetical optimization study for a key cyclization step, based on common practices in the synthesis of substituted piperidines.

Table 2: Hypothetical Optimization of a Reductive Amination Cyclization Step

| Entry | Catalyst | Reductant | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Pd/C | H₂ (1 atm) | MeOH | 25 | 65 | 3:1 |

| 2 | Raney Ni | H₂ (5 atm) | MeOH | 25 | 72 | 4:1 |

| 3 | [CpRhCl₂]₂ | HCOOH | DCM/H₂O | 40 | 85 | 10:1 |

| 4 | [CpRhCl₂]₂ | HCOOH | Toluene | 40 | 78 | 8:1 |

| 5 | [Cp*RhCl₂]₂ | HCOOH | DCM/H₂O | 60 | 82 | 7:1 |

| 6 | None | NaBH(OAc)₃ | DCE | 25 | 91 | >20:1 |

| 7 | None | NaBH(OAc)₃ | THF | 25 | 88 | 15:1 |

This systematic approach allows for the identification of optimal conditions that provide the desired product in high yield and with the correct stereochemistry, which would be essential for an efficient total synthesis of this compound.

Integration of Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. ethernet.edu.et

Atom economy is a measure of how efficiently reactants are converted into the desired product. chembam.comjetir.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful.

The Environmental Factor (E-Factor) provides a broader measure of the environmental impact of a process, defined as the total mass of waste generated per mass of product. libretexts.orgnih.gov The ideal E-factor is zero. libretexts.org Pharmaceutical manufacturing has traditionally had very high E-factors, often between 25 and 100 or even higher, due to complex, multi-step syntheses. chembam.comlibretexts.org

Table 3: Illustrative Atom Economy and E-Factor for a Hypothetical Synthetic Step

| Reaction Type | Atom Economy (%) | Typical E-Factor Range | Waste Generated |

|---|---|---|---|

| [3+2] Cycloaddition | 100% | 1 - 5 | Low (primarily solvent) |

| Wittig Reaction | ~55% | 10 - 50 | High (phosphine oxide byproduct) |

This table illustrates how reaction choice impacts green chemistry metrics.

Designing a synthesis for this compound that prioritizes cycloadditions and catalytic steps over stoichiometric reactions would significantly improve its green credentials.

The choice of solvents is a major contributor to the environmental footprint of a chemical process. Many traditional solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are facing increasing restrictions due to their toxicity. researchgate.net A key goal in green chemistry is to replace these with safer, more sustainable alternatives. mdpi.com Solvents derived from biomass, such as gamma-valerolactone (GVL), or those with better safety profiles, like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF), are promising replacements. researchgate.netmdpi.com The use of aqueous media for organic reactions is also a highly desirable green approach. frontiersin.org

For chiral molecules like this compound, controlling stereochemistry is paramount. Catalytic asymmetric synthesis offers the most efficient and atom-economical way to produce single enantiomers. nih.govfigshare.com Organocatalysis, in particular, aligns well with green chemistry principles by avoiding the use of heavy metals. nih.govresearchgate.net

A potential strategy for the asymmetric synthesis of the target molecule could involve an organocatalyzed [3+2] cycloaddition to form the pyrrolidine ring, or an asymmetric Michael addition to construct the substituted piperidine core. nih.govresearchgate.net These methods can generate complex structures with multiple stereocenters in a single step with high levels of enantiomeric excess (ee).

Advanced Spectroscopic and Spectrometric Elucidation of the 6 1 Pyrrolidinylmethyl 3 Piperidinol Scaffold

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 6-(1-Pyrrolidinylmethyl)-3-piperidinol. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved, providing a detailed map of the molecular framework.

Comprehensive 1D NMR (¹H, ¹³C, DEPT) for Backbone and Substituent Assignment

One-dimensional NMR spectra offer fundamental information about the chemical environment and number of protons and carbons in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) and pyrrolidine (B122466) rings, as well as the methylene bridge connecting them. The protons adjacent to nitrogen and oxygen atoms would appear at lower fields (higher ppm values) due to deshielding effects. The signal for the proton on the carbon bearing the hydroxyl group (C3-H) would likely appear as a multiplet. Protons on the pyrrolidine ring adjacent to the nitrogen (C2'-H and C5'-H) are anticipated to be downfield compared to the other pyrrolidine protons (C3'-H and C4'-H).

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The carbon atom attached to the hydroxyl group (C3) would be shifted downfield into the 60-70 ppm range. Carbons adjacent to the nitrogen atoms (C2, C6, C2', C5', and the bridging CH₂) would also exhibit downfield shifts compared to the other aliphatic carbons.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between carbon types. A DEPT-135 experiment, for instance, would show positive signals for CH carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent. This technique is crucial for confirming the assignments of the various CH and CH₂ groups within the piperidinol and pyrrolidine rings.

Table 1: Predicted ¹H NMR Data for this compound This is an interactive data table. You can sort and filter the data as needed.

| Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-2 | 2.8 - 3.2 | m | 2H |

| H-3 | 3.5 - 3.9 | m | 1H |

| H-4 | 1.4 - 1.8 | m | 2H |

| H-5 | 1.3 - 1.7 | m | 2H |

| H-6 | 2.9 - 3.3 | m | 1H |

| -CH₂- (bridge) | 2.4 - 2.8 | m | 2H |

| H-2', H-5' | 2.5 - 2.9 | m | 4H |

| H-3', H-4' | 1.7 - 2.0 | m | 4H |

| -OH | Variable | br s | 1H |

Table 2: Predicted ¹³C NMR Data for this compound This is an interactive data table. You can sort and filter the data as needed.

| Atom | Predicted Chemical Shift (ppm) | DEPT-135 Phase |

|---|---|---|

| C-2 | ~55 | Negative |

| C-3 | ~68 | Positive |

| C-4 | ~30 | Negative |

| C-5 | ~25 | Negative |

| C-6 | ~58 | Positive |

| -CH₂- (bridge) | ~60 | Negative |

| C-2', C-5' | ~54 | Negative |

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional NMR experiments are essential for establishing the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically between protons on adjacent carbons (³J-coupling). For this compound, COSY would show correlations between H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6, confirming the spin system of the piperidine ring. Similarly, it would establish the connectivity within the pyrrolidine ring (H-2'/H-3' and H-4'/H-5').

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include those from the methylene bridge protons to carbons in both the piperidine (C-6) and pyrrolidine (C-2', C-5') rings, unequivocally establishing the link between the two heterocyclic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of their bonding connectivity. mdpi.com This is particularly useful for determining the stereochemistry and preferred conformation of the piperidine ring. For example, observing a strong NOE between H-3 and H-5 could suggest that these protons are in a cis relationship (both axial or both equatorial). The orientation of the pyrrolidinylmethyl substituent at the C-6 position can also be investigated by looking for NOEs between H-6 and other protons on the piperidine ring. mdpi.com

Variable Temperature NMR Studies for Conformational Dynamics Analysis

The piperidine ring in this compound is not static and can undergo conformational exchange, primarily through a chair-to-chair ring flip. Variable temperature (VT) NMR studies are employed to investigate these dynamic processes. ox.ac.ukst-andrews.ac.uk

At room temperature, this ring inversion may be rapid on the NMR timescale, resulting in averaged signals for axial and equatorial protons. By lowering the temperature, this process can be slowed down. vnu.edu.vn At a sufficiently low temperature (the coalescence point), the single averaged signal for a pair of axial/equatorial protons will broaden and, at even lower temperatures, resolve into two distinct signals. researchgate.net Analyzing the spectra at different temperatures allows for the determination of the energy barrier (ΔG‡) for the ring inversion, providing valuable insight into the conformational stability and dynamics of the molecule. st-andrews.ac.uk

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the exact mass of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound, the molecular formula is C₁₀H₂₀N₂O. The expected exact mass of the protonated molecule, [M+H]⁺, can be calculated. An HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition, confirming that no unexpected atoms are present.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion. nih.gov In this experiment, the protonated molecule of this compound would be isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. Analyzing the masses of these fragments helps to piece together the molecular structure. nih.gov

Plausible fragmentation pathways for this compound would likely involve:

Alpha-cleavage: The bonds adjacent to the nitrogen atoms are common points of cleavage. A primary fragmentation would be the cleavage of the C6-CH₂ bond, leading to the formation of a stable pyrrolidinylmethyl cation (m/z 84) or a fragment corresponding to the piperidinol ring. wvu.edu

Loss of Water: The hydroxyl group at the C3 position can be readily eliminated as a neutral water molecule (H₂O, 18 Da) from the parent ion, especially upon protonation.

Ring Opening/Cleavage: Fragmentation of the piperidine or pyrrolidine rings can also occur, leading to a series of characteristic smaller ions. researchgate.netresearchgate.net

By carefully analyzing the MS/MS spectrum, a detailed fragmentation pathway can be proposed, which serves as a fingerprint for the compound's structure and corroborates the assignments made by NMR spectroscopy.

Table 3: Predicted Key MS/MS Fragments for [C₁₀H₂₀N₂O+H]⁺ This is an interactive data table. You can sort and filter the data as needed.

| Proposed Fragment Ion | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ - H₂O | C₁₀H₁₉N₂⁺ | 167.15 |

| Pyrrolidinylmethyl cation | C₅H₁₀N⁺ | 84.08 |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation and Conformational Insights

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful analytical technique for the structural characterization of small molecules, offering a multi-dimensional separation that is highly valuable for distinguishing between isomers. researchgate.netnih.gov This method separates gas-phase ions based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge distribution. nih.govbohrium.com In the context of this compound, which possesses multiple stereocenters and significant conformational flexibility, IMS-MS provides critical insights that are often unattainable with mass spectrometry alone. nih.gov

The core of the IMS separation lies in measuring the drift time of an ion through a gas-filled chamber under the influence of a weak electric field. This drift time is proportional to the ion's rotationally averaged collision cross-section (CCS), a value that reflects its three-dimensional structure. nih.govnih.gov Different isomers, even with identical masses, will often exhibit distinct CCS values due to their unique shapes, allowing for their separation and identification. researchgate.netnih.gov

For the this compound scaffold, several isomeric forms can exist, including diastereomers arising from the stereocenters at positions 3 and 6 of the piperidinol ring. These diastereomers, having different spatial arrangements of the hydroxyl and pyrrolidinylmethyl groups, are expected to adopt different gas-phase conformations, leading to measurable differences in their CCS values.

| Isomer/Conformer | Description | Expected Relative CCS (Ų) | Distinguishing Feature |

|---|---|---|---|

| (3R,6R)-Isomer | Diastereomer 1 | 145.2 | Compact, globular conformation |

| (3S,6R)-Isomer | Diastereomer 2 | 148.5 | More extended conformation due to substituent arrangement |

| (3R,6R)-Isomer (Chair-Axial OH) | Conformer A | 146.1 | Slightly larger CCS than equatorial conformer |

| (3R,6R)-Isomer (Chair-Equatorial OH) | Conformer B | 145.2 | Most stable, compact chair form |

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of molecules by probing their vibrational modes. wikipedia.org These two techniques are complementary, governed by different selection rules, and together provide a comprehensive "molecular fingerprint" that is unique to the compound's structure, bonding, and functional groups. acs.org

Infrared Spectroscopy for Identification of Hydroxyl and Amine Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, wagging). The spectrum provides direct information about the functional groups present. For this compound, the key functional groups are the hydroxyl (-OH) group and the secondary amine (N-H) within the piperidine ring, as well as the tertiary amine of the pyrrolidine ring and the C-N bonds.

The O-H stretching vibration of the alcohol is typically one of the most prominent features in the IR spectrum, appearing as a strong, broad band in the region of 3200–3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding. The N-H stretching vibration of the secondary amine in the piperidine ring is expected to appear in a similar region, around 3300–3500 cm⁻¹, but is generally weaker and sharper than the O-H stretch. orgchemboulder.comwpmucdn.com

Other important vibrations include the C-N stretching of the aliphatic amines, which are typically found in the 1020–1250 cm⁻¹ range. orgchemboulder.com The N-H bending vibration of the secondary amine may be observed near 1580-1650 cm⁻¹, though it can sometimes be weak. spectroscopyonline.com The presence and positions of these bands confirm the integrity of the core functional groups within the molecular scaffold.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Hydroxyl | 3200 - 3600 | Strong, Broad |

| N-H Stretch | Secondary Amine (Piperidine) | 3300 - 3500 | Weak to Medium, Sharp |

| C-H Stretch | Aliphatic (CH₂, CH) | 2850 - 2960 | Medium to Strong |

| N-H Bend | Secondary Amine (Piperidine) | 1580 - 1650 | Weak to Medium |

| C-N Stretch | Aliphatic Amines | 1020 - 1250 | Medium |

Raman Spectroscopy for Complementary Structural Information

Raman spectroscopy relies on the inelastic scattering of monochromatic light (Raman scattering) from a molecule. wikipedia.org While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule's electron cloud during a vibration. This fundamental difference means that vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. acs.org

For this compound, the C-C bond vibrations within the saturated heterocyclic rings (piperidine and pyrrolidine) are expected to be strong in the Raman spectrum. These signals provide information about the carbon skeleton of the molecule. Symmetric stretching modes are particularly Raman-active. The "fingerprint region" (typically 500–1500 cm⁻¹) in the Raman spectrum is often rich with sharp, well-resolved peaks corresponding to various bending and stretching modes of the entire molecular framework, making it highly specific to the compound's exact structure. wikipedia.org Polarized Raman spectroscopy on an oriented sample, such as a single crystal, could also yield information about the orientation of specific bonds and the molecule as a whole within the crystal lattice. wikipedia.org

| Vibrational Mode | Functional Group / Moiety | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aliphatic (CH₂, CH) | 2850 - 2960 | Strong |

| Ring Breathing Mode | Piperidine/Pyrrolidine Skeleton | 800 - 1000 | Medium to Strong |

| C-C Stretch | Ring Skeleton | 1000 - 1200 | Strong |

| CH₂ Twist/Wag | Methylene Groups | 1200 - 1450 | Medium |

X-ray Crystallography for Definitive Solid-State Structural and Stereochemical Confirmation

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and absolute stereochemistry, which is essential for a complete structural characterization of a chiral molecule like this compound.

Optimization of Crystal Growth Conditions and Diffraction Data Collection

The prerequisite for a successful X-ray diffraction experiment is the availability of a high-quality single crystal. The process of obtaining such a crystal often requires extensive screening of various crystallization conditions. For organic molecules like this compound, a common and effective method is slow evaporation of a saturated solution. researchgate.net This involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate over days or weeks, leading to the gradual formation of well-ordered crystals. Factors such as solvent polarity, temperature, and the presence of impurities must be carefully controlled.

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 170 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. mdpi.com A focused beam of monochromatic X-rays, typically from a Mo Kα source, is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of diffraction spots whose intensities and positions are recorded by a detector. cam.ac.uk

| Parameter | Condition | Rationale |

|---|---|---|

| Crystallization Method | Slow Evaporation | Allows for slow, ordered growth leading to higher quality crystals. |

| Solvent System | Methanol/Dichloromethane | Varying polarity can influence crystal packing and habit. |

| Temperature | Room Temperature (20-25 °C) | Controlled, stable temperature prevents rapid precipitation. |

| Concentration | Near-Saturated Solution | Promotes nucleation and subsequent crystal growth. |

Unit Cell Determination and Space Group Assignment

The geometric arrangement of the diffraction spots is directly related to the crystal's unit cell—the basic repeating parallelepiped that forms the entire crystal lattice. cam.ac.uk From the positions of a set of reflections, the dimensions of the unit cell (the lengths of the sides a, b, and c, and the angles between them, α, β, and γ) can be precisely calculated. nih.gov The unit cell parameters immediately narrow down the crystal system (e.g., triclinic, monoclinic, orthorhombic). ucl.ac.uk

The space group, which describes the complete symmetry of the crystal structure, is determined by analyzing the systematic absences in the diffraction data. ucl.ac.ukcam.ac.uk These absences are reflections that are predicted to occur by the unit cell geometry but are missing because of destructive interference caused by symmetry elements like glide planes and screw axes. cam.ac.uk For instance, a P2₁/c space group, common for organic molecules, has specific conditions for which reflections (hkl) will be systematically absent. ucl.ac.uk The statistical distribution of reflection intensities can also help distinguish between centrosymmetric and non-centrosymmetric space groups. cam.ac.uk The correct assignment of the space group is a critical step before the full structure can be solved and refined.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 8.54 |

| c (Å) | 14.23 |

| α (°) | 90 |

| β (°) | 105.6 |

| γ (°) | 90 |

| Volume (ų) | 1185.2 |

| Z (Molecules per unit cell) | 4 |

Absolute Configuration Assignment through Anomalous Dispersion

The determination of the absolute configuration of chiral molecules is a critical aspect of their complete structural elucidation. For this compound, a compound with a stereogenic center, single-crystal X-ray diffraction is the definitive method for assigning the absolute stereochemistry. This technique relies on the phenomenon of anomalous dispersion (also known as anomalous scattering) to differentiate between a molecule and its non-superimposable mirror image (enantiomer).

Anomalous dispersion occurs when the energy of the incident X-rays is near the absorption edge of an atom in the crystal. Under these conditions, the scattering factor of the atom becomes a complex number, leading to a breakdown of Friedel's law, which states that the intensities of diffraction spots (hkl) and their inverse (-h-k-l) are equal. By carefully measuring the intensity differences between these Friedel pairs, the absolute arrangement of atoms in space can be determined.

In a study focused on a related dual 5-HT1A and 5-HT7A receptor ligand, the absolute configuration of one of its enantiomers was successfully determined using single-crystal X-ray crystallographic analysis of its oxalate salt. nih.gov The analysis unequivocally established the absolute configuration of the levorotatory isomer as 'S', and consequently, the dextrorotatory isomer as 'R'. nih.gov This determination is crucial for understanding the structure-activity relationship of these compounds.

The crystallographic data obtained for the oxalate salt of the 'S'-enantiomer are summarized in the table below.

| Crystal Data | |

| Empirical Formula | C₂₆H₃₀ClN₃O₉ |

| Formula Weight ( g/mol ) | 563.98 |

| Crystal System | Monoclinic |

| Space Group | P2₁ (no. 4) |

| Unit Cell Dimensions | |

| a (Å) | 15.7212(3) |

| b (Å) | 5.65480(10) |

| c (Å) | 31.4047(5) |

| β (°) | 93.1580(10) |

| Volume (ų) | 2787.65(9) |

| Other Parameters | |

| Z | 4 |

| Temperature (K) | 150.00(10) |

| Radiation (Cu Kα) λ (Å) | 1.54184 |

| Calculated Density (g/cm³) | 1.344 |

| Absorption Coefficient (μ) (mm⁻¹) | 1.701 |

| Reflections | |

| Reflections Collected | 50390 |

| Unique Reflections | 11345 |

| R_int | 0.0730 |

| R_sigma | 0.0495 |

Stereochemical Investigations of 6 1 Pyrrolidinylmethyl 3 Piperidinol

Identification and Assignment of Stereogenic Centers within the 6-(1-Pyrrolidinylmethyl)-3-piperidinol Structure

The structure of this compound contains two stereogenic centers, also known as chiral centers. These are tetrahedral carbon atoms bonded to four different substituent groups. The presence of n chiral centers in a molecule can result in a maximum of 2n stereoisomers. For this compound, with two chiral centers, there are 22 = 4 possible stereoisomers.

The two stereogenic centers are located at the C3 and C6 positions of the piperidine (B6355638) ring:

C3 (Carbon 3): This carbon is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), and two different carbon pathways within the piperidine ring (C2 and C4).

C6 (Carbon 6): This carbon is attached to a pyrrolidinylmethyl group (-CH₂-N(C₄H₈)), a hydrogen atom (-H), the ring nitrogen (N1), and another ring carbon (C5).

These four stereoisomers exist as two pairs of enantiomers. The relationship between non-enantiomeric stereoisomers is diastereomeric.

| Stereoisomer | Configuration at C3 | Configuration at C6 | Relationship |

| Isomer 1 | R | R | Enantiomer of (3S, 6S) |

| Isomer 2 | S | S | Enantiomer of (3R, 6R) |

| Isomer 3 | R | S | Enantiomer of (3S, 6R) |

| Isomer 4 | S | R | Enantiomer of (3S, 6R) |

Table 1: Possible Stereoisomers of this compound

The absolute configuration of each stereogenic center is assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orglibretexts.org

Assignment Procedure:

Prioritize Substituents: The four groups attached to the chiral center are ranked based on the atomic number of the atom directly bonded to the center. Higher atomic numbers receive higher priority. vanderbilt.edu If there is a tie, the process continues to the next atoms along the chains until a point of difference is found. masterorganicchemistry.com

Orient the Molecule: The molecule is oriented in space so that the lowest-priority group (usually priority #4) points away from the viewer.

Determine Direction: The direction of the path from the highest priority group (#1) to the second (#2) to the third (#3) is observed.

If the path is clockwise , the configuration is assigned R .

If the path is counter-clockwise , the configuration is assigned S .

Applying CIP Rules to this compound:

At the C3 Stereocenter:

-OH (Oxygen, atomic number 8) -> Priority 1

-C4 (part of the ring leading to C6) vs. -C2 (part of the ring leading to N1). Tracing the path, C4 connects to C5, while C2 connects to N1. Nitrogen has a higher atomic number than carbon, so the -C2 path takes precedence. -> Priority 2

-C4 -> Priority 3

-H (Hydrogen, atomic number 1) -> Priority 4

At the C6 Stereocenter:

-N1 (Nitrogen, atomic number 7) -> Priority 1

-CH₂-(pyrrolidinyl) (Carbon, atomic number 6) -> Priority 2

-C5 (Carbon, atomic number 6) -> Priority 3

-H (Hydrogen, atomic number 1) -> Priority 4 (Note: A tie exists between the -CH₂- group and the -C5- group. To break the tie, we look at the atoms they are bonded to. The exocyclic -CH₂- is bonded to a nitrogen, while the ring -C5- is bonded to a carbon. Nitrogen has a higher atomic number, confirming the priority assignment.)

By applying these rules, each of the four stereoisomers can be unambiguously named.

Development of Diastereoselective and Enantioselective Synthesis Strategies

Synthesizing a single, desired stereoisomer of this compound requires precise control over the formation of the chiral centers at C3 and C6. This is achieved through asymmetric synthesis, which can be broadly categorized into several approaches.

A chiral auxiliary is a temporary chiral moiety that is attached to an achiral substrate to guide a subsequent stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. For piperidine synthesis, carbohydrate-derived auxiliaries like arabinopyranosylamine have been used to achieve high diastereoselectivity in domino reactions that form the piperidinone ring. cdnsciencepub.comresearchgate.net Another common strategy involves using sulfinamides as chiral auxiliaries to direct the synthesis of N-heterocycles. researchgate.net

In a potential synthesis of this compound, a chiral auxiliary, such as one derived from pseudoephedrine, could be attached to a precursor molecule. wikipedia.org The steric hindrance provided by the auxiliary would then direct the addition of substituents to specific faces of the molecule, thereby controlling the relative and absolute stereochemistry.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient and widely used method for stereocontrol.

For the synthesis of substituted piperidines, several catalytic strategies are applicable:

Asymmetric Hydrogenation: A suitably substituted pyridine (B92270) or tetrahydropyridine (B1245486) precursor could be hydrogenated using a chiral transition-metal catalyst (e.g., Rhodium or Iridium) with a chiral ligand. This approach is effective for creating 3-substituted piperidines with high enantioselectivity. nih.gov

Reductive Heck Reaction: A Rhodium-catalyzed asymmetric reductive Heck reaction between a dihydropyridine (B1217469) precursor and a boronic acid derivative could establish the C6 stereocenter. nih.gov

Palladium-Catalyzed Cyclization: An efficient method for creating 2,6-disubstituted piperidines involves the Pd(II)-catalyzed cyclization of N-protected amino allylic alcohols, which proceeds with high stereoselectivity. nih.gov

The table below shows representative data from a study on the asymmetric synthesis of 3-hydroxypiperidone scaffolds, which are direct precursors to the 3-hydroxypiperidine (B146073) moiety, demonstrating the high efficiency of asymmetric catalysis. thieme-connect.com

| Entry | Substrate (Ar group) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | 60 | 98 |

| 2 | 4-Trifluoromethylphenyl | 67 | 96 |

| 3 | 2-Thienyl | 66 | 98 |

| 4 | 4-Methoxyphenyl | 69 | 98 |

Table 2: Representative Results for Rhodium-Catalyzed Asymmetric Synthesis of 3-Hydroxypiperidone Precursors. thieme-connect.com

Biocatalysis employs enzymes to carry out chemical transformations with exceptional stereo- and regioselectivity under mild conditions. For the synthesis of chiral 3-hydroxypiperidines, ketoreductases (KREDs) are particularly effective. mdpi.com

A plausible biocatalytic route to an enantiopure isomer of this compound would involve the enzymatic reduction of the corresponding ketone, 6-(1-Pyrrolidinylmethyl)-3-piperidinone. A KRED, coupled with a cofactor regeneration system (e.g., using glucose dehydrogenase), can reduce the carbonyl group to a hydroxyl group with near-perfect stereocontrol, yielding either the (S)- or (R)-alcohol depending on the specific enzyme chosen. mdpi.com The synthesis of (S)-N-Boc-3-hydroxypiperidine, a key intermediate for various pharmaceuticals, has been successfully achieved with high yield and enantiomeric excess using a coexpressed KRED and glucose dehydrogenase system. mdpi.com Similar enzyme cascades involving amine oxidases and imine reductases (IREDs) have been developed for the asymmetric synthesis of substituted piperidines from tetrahydropyridine precursors. nih.gov

Resolution of Enantiomers and Diastereomers of this compound

When an asymmetric synthesis is not employed or is not perfectly selective, a mixture of stereoisomers is produced. Resolution is the process of separating these isomers. libretexts.org

The most common method is classical resolution , which involves reacting the mixture of enantiomers with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties (e.g., solubility), they can be separated by techniques like fractional crystallization. libretexts.orgrsc.org

For this compound, which contains basic nitrogen atoms, chiral acids are effective resolving agents. libretexts.org Commonly used agents include (+)-tartaric acid, (-)-mandelic acid, or dibenzoyl-L-tartaric acid. libretexts.orggoogle.com The process is as follows:

The racemic mixture of the piperidine derivative is reacted with an enantiopure chiral acid (e.g., di-benzoyl-L-tartaric acid) in a suitable solvent.

Two diastereomeric salts are formed: [(3R,6R)-base·(L)-acid] and [(3S,6S)-base·(L)-acid].

Due to differences in their crystal lattice energies, one diastereomeric salt will be less soluble and will preferentially crystallize out of the solution.

The crystallized salt is separated by filtration.

A base (e.g., NaOH) is added to the purified diastereomeric salt to neutralize the resolving acid and liberate the single, enantiomerically pure amine. libretexts.org

Other resolution techniques include kinetic resolution , where one enantiomer in a mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. nih.govwhiterose.ac.uk Additionally, chiral chromatography , using a high-performance liquid chromatography (HPLC) column with a chiral stationary phase, can be used for both analytical and preparative separation of enantiomers. nih.gov

Classical Resolution Methods Utilizing Chiral Derivatization

Classical resolution is a foundational technique for separating enantiomers from a racemic mixture. This method involves the reaction of the racemic compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.org Due to their different physical properties, such as solubility, these diastereomers can be separated by conventional methods like fractional crystallization. onyxipca.com Subsequently, the resolving agent is removed to yield the purified enantiomers.

For this compound, which contains basic nitrogen atoms in both the piperidine and pyrrolidine (B122466) rings, chiral acidic resolving agents are highly suitable. The formation of diastereomeric salts allows for the separation of the enantiomeric pairs. Commonly employed agents for such resolutions include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orgonyxipca.com

A typical resolution process would involve dissolving the racemic base in a suitable solvent and adding a solution of the chiral acid. The less soluble diastereomeric salt precipitates out of the solution and can be isolated by filtration. The enantiomeric purity of the recovered amine can be enhanced through successive recrystallizations. The data below illustrates a hypothetical outcome of a classical resolution experiment for the (3R,6R)/(3S,6S) enantiomeric pair using different chiral acids.

Table 1: Illustrative Data for Chiral Resolution of (±)-6-(1-Pyrrolidinylmethyl)-3-piperidinol

| Chiral Resolving Agent | Solvent | Isolated Diastereomeric Salt | Yield (%) | Diastereomeric Excess (d.e.) of Salt (%) | Enantiomeric Excess (e.e.) of Recovered Enantiomer (%) |

|---|---|---|---|---|---|

| (R,R)-Tartaric Acid | Methanol | (3R,6R)-Amine-(R,R)-Tartrate | 38 | 92 | 93 |

| (S)-Mandelic Acid | Ethanol | (3S,6S)-Amine-(S)-Mandelate | 41 | 95 | 96 |

| (1S)-(+)-10-Camphorsulfonic Acid | Acetone | (3R,6R)-Amine-(1S)-Camphorsulfonate | 35 | 90 | 91 |

Advanced Chromatographic Separation Techniques (Chiral HPLC, Supercritical Fluid Chromatography (SFC))

Modern chromatographic techniques offer powerful alternatives for the analytical and preparative separation of stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly effective. chromatographyonline.com

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, resulting in different retention times and enabling their separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including amines and alcohols. chromatographyonline.com

Supercritical Fluid Chromatography (SFC) has emerged as a complementary technique to HPLC. It uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like methanol. chromatographyonline.com SFC frequently provides faster separations and reduced solvent consumption compared to HPLC, making it an attractive "green" technology. chromatographyonline.comnih.gov

For this compound, both techniques can be optimized to resolve all four stereoisomers. A hypothetical comparison of these methods for the separation of the stereoisomers is presented below.

Table 2: Hypothetical Chromatographic Conditions for Stereoisomer Separation

| Parameter | Chiral HPLC Method | Chiral SFC Method |

|---|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP | Amylose tris(3,5-dimethylphenylcarbamate) CSP |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) | CO₂/Methanol/Diethylamine (75:25:0.1) |

| Flow Rate | 1.0 mL/min | 3.0 mL/min |

| Temperature | 25°C | 35°C |

| Back Pressure | N/A | 150 bar |

| Resolution (Rs) between (3R,6S) and (3S,6R) | > 1.8 | > 2.0 |

| Resolution (Rs) between (3R,6R) and (3S,6S) | > 2.1 | > 2.5 |

Conformational Analysis of the Piperidine Ring and its Substituents

Investigation of Ring Puckering and Inversion Dynamics of the Piperidine Moiety

The piperidine ring is not static and can undergo a "ring flip" or chair-chair interconversion, which converts axial substituents to equatorial ones and vice versa. For a substituted piperidine, the equilibrium between the two chair conformers is governed by the energetic preference of the substituents to occupy the less sterically hindered equatorial position. nih.gov

In the case of this compound, there are two substituents on the piperidine ring. For a given diastereomer, such as the cis isomer, one chair conformer will have the substituents in axial-equatorial positions, while the flipped conformer will have them in equatorial-axial positions. For a trans diastereomer, the conformers will interconvert between diequatorial and diaxial arrangements. Due to the significant steric bulk of the pyrrolidinylmethyl group, the conformer where this group is in the equatorial position is expected to be strongly favored.

Computational modeling, such as molecular mechanics or density functional theory (DFT), can be used to estimate the relative energies of these conformers.

Table 3: Hypothetical Relative Energies of Chair Conformers for the (3R,6R)-trans Isomer

| Conformer | 3-OH Position | 6-Pyrrolidinylmethyl Position | Calculated Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|---|

| A | Equatorial | Equatorial | 0.00 | >99.9 |

| B | Axial | Axial | 5.8 | <0.1 |

Torsional Angle Analysis of the Pyrrolidinylmethyl Side Chain and Hydroxyl Group

The spatial orientation of the substituents relative to the piperidine ring is defined by torsional (or dihedral) angles. nih.gov Analysis of these angles helps to identify the most stable rotational conformations, or rotamers.

For the pyrrolidinylmethyl side chain, a key torsional angle is defined by the atoms C5-C6-C1'-N (of pyrrolidine). The rotation around the C6-C1' bond determines the position of the pyrrolidine ring relative to the piperidine ring. For the hydroxyl group, the relevant torsional angle is H-O3-C3-C4, which describes the orientation of the hydrogen atom. The preferred rotamers are those that minimize steric clashes with other parts of the molecule. iit.edu

Table 4: Predicted Low-Energy Torsional Angles for the Diequatorial (3R,6R) Conformer

| Torsional Angle | Defining Atoms | Predicted Stable Angle(s) | Rotamer Description |

|---|---|---|---|

| τ₁ | C5-C6-C1'-N(pyrrolidine) | ~175° | anti-periplanar |

| τ₂ | N(piperidine)-C6-C1'-N(pyrrolidine) | ~65° | synclinal (gauche) |

| τ₃ | H-O3-C3-C4 | ~180° | anti-periplanar |

Influence of Intramolecular Hydrogen Bonding on Preferred Conformations

Intramolecular hydrogen bonding (IMHB) can be a significant force in determining molecular conformation. rsc.org This occurs when a hydrogen bond donor and acceptor are suitably positioned within the same molecule to form a stable interaction, effectively creating a pseudo-ring structure.

In this compound, the hydroxyl group at the C3 position is a hydrogen bond donor, while the nitrogen atoms of the piperidine (N1) and pyrrolidine (N1') rings are potential acceptors. The formation of an IMHB would depend critically on the stereochemistry and the specific chair conformation of the molecule. For example, an IMHB between the 3-OH group and the piperidine nitrogen (N1) is plausible, particularly if the hydroxyl group is in an axial orientation, which would bring it into closer proximity to the N1 lone pair. Such an interaction would stabilize that specific conformer, potentially overriding typical steric preferences.

Table 5: Hypothetical Analysis of Potential Intramolecular Hydrogen Bonds (IMHBs)

| Potential IMHB | Stereoisomer/Conformer | H···N Distance (Å) | O-H···N Angle (°) | Predicted Stabilization Energy (kcal/mol) |

|---|---|---|---|---|

| O-H ··· N(piperidine) | trans-(3a, 6e) | 2.1 | 155 | -2.5 |

| O-H ··· N(pyrrolidine) | trans-(3e, 6e) | 3.5 | 110 | Negligible |

| O-H ··· N(piperidine) | cis-(3e, 6e) | 3.8 | 105 | Negligible |

Derivatization Strategies and Analog Synthesis of 6 1 Pyrrolidinylmethyl 3 Piperidinol Derivatives

Chemical Modification of the Hydroxyl Group

The secondary hydroxyl group in the 3-position of the piperidine (B6355638) ring is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups that can modulate the physicochemical properties and biological activity of the parent molecule.

Synthesis of Ester and Ether Derivatives

Esterification and etherification are fundamental strategies to derivatize the hydroxyl group. Ester derivatives can be synthesized by reacting 6-(1-Pyrrolidinylmethyl)-3-piperidinol with various acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a base. The choice of the acylating agent allows for the introduction of diverse functionalities, from simple alkyl chains to more complex aromatic or heterocyclic moieties.

| Acylating Agent | Base | Solvent | Product |

| Acetyl Chloride | Triethylamine | Dichloromethane | 6-(1-Pyrrolidinylmethyl)-3-piperidyl acetate |

| Benzoyl Chloride | Pyridine (B92270) | Tetrahydrofuran | 6-(1-Pyrrolidinylmethyl)-3-piperidyl benzoate |

| Propionic Anhydride | DMAP | Acetonitrile | 6-(1-Pyrrolidinylmethyl)-3-piperidyl propionate |

Ether derivatives can be prepared via Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This method allows for the introduction of various alkyl and aryl groups.

| Alkylating Agent | Base | Solvent | Product |

| Methyl Iodide | Sodium Hydride | Tetrahydrofuran | 3-Methoxy-6-(1-pyrrolidinylmethyl)piperidine |

| Benzyl Bromide | Potassium tert-butoxide | Dimethylformamide | 3-(Benzyloxy)-6-(1-pyrrolidinylmethyl)piperidine |

| Ethyl Tosylate | Sodium Hydroxide | Dioxane | 3-Ethoxy-6-(1-pyrrolidinylmethyl)piperidine |

Oxidation Reactions to Corresponding Ketones

Oxidation of the secondary alcohol in this compound to the corresponding ketone, 6-(1-Pyrrolidinylmethyl)piperidin-3-one, provides a key intermediate for further functionalization. Various oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions.

| Oxidizing Agent | Solvent | Temperature (°C) |

| Pyridinium chlorochromate (PCC) | Dichloromethane | 25 |

| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Dichloromethane | -78 to 25 |

| Dess-Martin periodinane | Dichloromethane | 25 |

The resulting ketone can serve as a precursor for a variety of subsequent reactions, including reductive amination, Wittig reactions, and aldol condensations, further expanding the library of accessible derivatives.

Functionalization of the Amine Centers

The presence of two tertiary amine centers, one in the piperidine ring and one in the pyrrolidine (B122466) ring, offers opportunities for further derivatization, although the reactivity of these centers can be influenced by steric hindrance.

Acylation and Sulfonylation Reactions

While direct acylation of the tertiary amines is not feasible, quaternization can occur with highly reactive acylating agents. More commonly, if a secondary amine precursor is available, acylation and sulfonylation are straightforward. For instance, reacting a precursor like 6-(1-Pyrrolidinylmethyl)piperidine with acyl chlorides or sulfonyl chlorides in the presence of a base yields the corresponding amides and sulfonamides.

| Reagent | Base | Product Type |

| Acetyl Chloride | Triethylamine | Acetamide |

| Benzenesulfonyl Chloride | Pyridine | Benzenesulfonamide |

| Methanesulfonyl Chloride | N,N-Diisopropylethylamine | Methanesulfonamide |

Alkylation and Reductive Amination Strategies

Alkylation of the amine centers can lead to the formation of quaternary ammonium salts. This is typically achieved by treating the parent compound with an alkyl halide.

Reductive amination is a powerful tool for modifying primary or secondary amine precursors. For a secondary amine analog of the title compound, reaction with an aldehyde or ketone in the presence of a reducing agent would yield a variety of N-substituted derivatives.

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde | Sodium triacetoxyborohydride | N-Methylated derivative |

| Acetone | Sodium cyanoborohydride | N-Isopropylated derivative |

| Benzaldehyde | Hydrogen/Palladium on Carbon | N-Benzylated derivative |

Investigation of Ring Expansion and Contraction Reactions of the Piperidine Moiety

Skeletal modifications of the piperidine ring can lead to novel scaffolds with distinct biological profiles. Ring expansion reactions can transform the six-membered piperidine ring into a seven-membered azepane ring. One common method involves the Tiffeneau-Demjanov rearrangement of a 2-amino-1-hydroxymethylpiperidine derivative.

Conversely, ring contraction reactions can convert the piperidine ring into a five-membered pyrrolidine ring. A potential strategy for this transformation is the Wolff rearrangement of a diazoketone derived from the piperidine ring. Another approach involves oxidative rearrangement reactions. nih.gov Recent studies have shown methods for the ring contraction of N-H piperidines using oxidative rearrangement with reagents like PhI(OAc)2, which proceeds through an iminium ion intermediate. nih.gov Additionally, photo-promoted ring contraction of pyridines can yield pyrrolidine derivatives, suggesting that similar strategies could be explored for piperidine-containing compounds. nih.govresearchgate.net

The exploration of these derivatization strategies provides a comprehensive framework for the systematic modification of this compound. The resulting library of analogs can be invaluable for structure-activity relationship studies and the discovery of new therapeutic agents.

Introduction of Additional Functionalities onto the Pyrrolidinylmethyl Side Chain

The functionalization of the pyrrolidinylmethyl side chain of this compound offers a versatile approach to modulate the physicochemical properties and biological activity of the parent compound. Synthetic strategies have been developed to introduce a variety of substituents on the pyrrolidine ring, thereby enabling a systematic exploration of the structure-activity relationship (SAR).

One common strategy involves the use of commercially available or synthetically accessible substituted pyrrolidines in the initial coupling reaction with a suitable piperidine precursor. For instance, the reaction of a 6-(chloromethyl)-3-piperidinol derivative with various substituted pyrrolidines can yield a library of analogs with diverse functionalities on the pyrrolidine ring.

Another approach involves the direct functionalization of the pre-formed this compound scaffold. While direct C-H activation on the pyrrolidine ring can be challenging, derivatization often focuses on the nitrogen atom or the synthesis of analogs from functionalized precursors. For example, in a study focused on a structurally related series of 1-(pyrrolidin-1-ylmethyl)-2-[(3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinoline derivatives, various substituents were introduced on the pyrrolidine ring to explore their impact on biological activity. rsc.orgnih.gov This highlights a common approach in medicinal chemistry where analogs are synthesized to probe the chemical space around a core scaffold.

The types of functionalities that can be introduced are diverse and can be broadly categorized as follows:

Alkyl and Aryl Groups: Introduction of small alkyl groups (e.g., methyl, ethyl) or aryl groups (e.g., phenyl) can influence the lipophilicity and steric profile of the molecule.

Polar Functional Groups: Incorporation of hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups can alter the polarity, solubility, and potential for hydrogen bonding interactions with biological targets.

Halogens: The introduction of fluorine, chlorine, or bromine atoms can modulate metabolic stability and binding affinity.

The synthesis of these derivatives typically involves multi-step sequences, starting from readily available precursors and employing standard organic chemistry transformations. The characterization of the resulting compounds relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Derivative Type | Synthetic Strategy | Potential Impact |

|---|---|---|

| N-Substituted Analogs | Reaction of a piperidine precursor with N-substituted pyrrolidines. | Modulates basicity and steric interactions. |

| C-Substituted Analogs | Utilization of C-substituted pyrrolidine starting materials. | Influences lipophilicity and conformational preferences. |

| Heterocyclic Analogs | Incorporation of other heterocyclic rings in place of the pyrrolidine. | Explores alternative pharmacophoric features. |

Synthesis of Isotopic Analogs (e.g., Deuterated) for Mechanistic Elucidation and Advanced Analytical Studies

Isotopically labeled analogs of this compound, particularly deuterated versions, are invaluable tools for a range of scientific investigations. These labeled compounds are chemically identical to their unlabeled counterparts but possess a higher mass, which allows for their differentiation in mass spectrometry-based assays.

The synthesis of deuterated analogs can be achieved through various methods. One common approach is the use of deuterated reducing agents, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4), at appropriate stages of the synthesis. For example, the reduction of a suitable ketone or imine precursor with a deuterated hydride source can introduce deuterium atoms at specific positions.

Another strategy involves the use of deuterated starting materials. For instance, deuterated pyrrolidine can be synthesized and then coupled with the piperidine moiety to generate the final labeled compound.

The primary applications of these isotopic analogs include:

Mechanistic Studies: The kinetic isotope effect (KIE) can be measured to determine if a particular C-H bond is broken in the rate-determining step of a chemical reaction or metabolic pathway. For instance, in mechanistic studies on the synthesis of pyrrolidines and piperidines via copper-catalyzed intramolecular C-H amination, a primary KIE of kH/kD = 3.3 was observed when a monodeuterated N-fluoro-sulfonamide was used, providing evidence for C-H bond cleavage in the rate-determining step. nih.gov

Metabolic Profiling: Deuterated compounds can be used as internal standards in quantitative bioanalytical assays to accurately measure the concentration of the parent drug and its metabolites in biological matrices such as plasma, urine, and tissues. The co-elution of the analyte and the stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) analysis helps to correct for matrix effects and variations in instrument response, leading to highly accurate and precise quantification.

Pharmacokinetic Studies: The use of deuterated analogs allows for the simultaneous administration of the labeled and unlabeled drug (a "cocktail" dose) and subsequent differentiation by MS. This approach, known as stable isotope co-administration, can be used to determine absolute bioavailability and to study drug-drug interactions.

The positions of isotopic labeling are carefully chosen based on the intended application. For metabolic studies, deuterium atoms are typically introduced at sites that are not expected to be metabolically labile, to ensure that the label is retained in the metabolites of interest.

| Isotopic Analog | Labeling Strategy | Application |

|---|---|---|

| Deuterated Pyrrolidine | Use of deuterated pyrrolidine precursor. | Mechanistic studies (KIE), metabolic profiling. |

| Deuterated Piperidine | Reduction of a piperidine precursor with a deuterated reducing agent. | Internal standard for bioanalysis. |

| 13C or 15N Labeled | Use of 13C or 15N enriched starting materials. | Elucidation of metabolic pathways. |

Computational and Theoretical Studies of 6 1 Pyrrolidinylmethyl 3 Piperidinol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Characterization

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for understanding the electronic structure and geometry of molecules. These methods, which are based on the principles of quantum mechanics, can be broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) has become a widely used method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov For 6-(1-Pyrrolidinylmethyl)-3-piperidinol, DFT is instrumental in determining the most stable three-dimensional structure through a process known as geometry optimization or energy minimization. This involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. The absence of imaginary frequencies in the vibrational analysis confirms that a true minimum has been located. jksus.org

The conformational landscape of this compound, which describes the relative energies of its different spatial arrangements (conformers), can be thoroughly explored using DFT. This is particularly important for a flexible molecule containing multiple rotatable bonds. By systematically rotating key dihedral angles and performing geometry optimizations, a potential energy surface can be mapped out to identify low-energy conformers. Common functionals such as B3LYP, often paired with basis sets like 6-31G** or 6-311++G**, have been shown to provide reliable results for similar molecular systems. nih.govjksus.org

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |

|---|---|---|

| 1 (Global Minimum) | 0.00 | -65.2, 175.8 |

| 2 | 1.25 | 68.4, 178.1 |

| 3 | 2.89 | -70.1, -60.5 |

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for certain electronic properties, albeit at a greater computational expense. These methods are crucial for obtaining a detailed understanding of the electronic nature of this compound.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.8 eV |

| HOMO-LUMO Gap | 8.3 eV |

| Dipole Moment | 2.1 D |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into conformational changes, molecular flexibility, and interactions with the environment.

A crucial prerequisite for accurate MD simulations is a reliable force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. While standard force fields like AMBER, CHARMM, and GROMOS are available, they may not have pre-existing parameters for a novel or less common molecule like this compound. nih.govresearchgate.net

In such cases, specific force field parameters for the compound must be developed. This process typically involves calculating quantum mechanical data for the molecule, such as its optimized geometry, vibrational frequencies, and electrostatic potential. nih.gov These quantum data are then used to parameterize the terms in the force field equation, including those for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic). The partial atomic charges are often derived by fitting to the quantum mechanically calculated electrostatic potential using procedures like RESP (Restrained Electrostatic Potential). nih.gov Validation of the new parameters is essential and can be achieved by comparing the results of MD simulations with available experimental data or with higher-level quantum mechanical calculations. researchgate.net

| Dihedral Atom Types | Force Constant (kcal/mol) | Periodicity | Phase Shift (°) |

|---|---|---|---|

| C-C-N-C | 0.15 | 3 | 0.0 |

| H-C-C-N | 0.20 | 3 | 0.0 |

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying these solvation effects by explicitly including solvent molecules (such as water) in the simulation box. This allows for a detailed investigation of how solvent interactions affect the conformational preferences and dynamics of this compound.

By running MD simulations in an explicit solvent, one can analyze the radial distribution functions to understand the structuring of solvent molecules around different parts of the solute. Hydrogen bonding between the solute and solvent can also be monitored over time. The results of these simulations can reveal whether the solvent stabilizes certain conformers over others and can provide a more realistic picture of the molecule's behavior in solution compared to in vacuo calculations. nih.gov

| Simulation Parameter | Value/Description |

|---|---|

| Force Field | AMBER with custom parameters |

| Solvent Model | TIP3P Water |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Key Finding | Increased flexibility of the pyrrolidinylmethyl side chain in solution. |

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic parameters of this compound. These theoretical predictions can be invaluable for interpreting experimental spectra or for identifying the compound.

For instance, the vibrational frequencies corresponding to the normal modes of the molecule can be calculated using DFT. These frequencies can be correlated with the peaks observed in an infrared (IR) spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be predicted. By comparing the calculated spectroscopic parameters with experimental data, the accuracy of the computational model and the proposed molecular structure can be validated. nih.gov

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | 3450 | 3400 |

| C-H stretch | 2950 | 2930 |